1-(3-Chloro-2-nitrophenyl)ethanone chemical structure and properties
1-(3-Chloro-2-nitrophenyl)ethanone chemical structure and properties
This technical guide details the structural characteristics, synthesis, and applications of 1-(3-Chloro-2-nitrophenyl)ethanone (CAS 7137-38-4).[1] This compound represents a highly functionalized aromatic building block, distinguished by its 1,2,3-trisubstitution pattern which introduces significant steric strain and unique reactivity profiles useful in heterocyclic chemistry.
[1][2][3]
Executive Summary
1-(3-Chloro-2-nitrophenyl)ethanone (also known as 3'-chloro-2'-nitroacetophenone) is a critical intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles such as indoles and quinolines.[1] Its structure features an acetyl group flanked by a nitro group at the ortho position and a chlorine atom at the meta position (relative to the acetyl).[1] This "crowded" vicinal trisubstitution creates a twisted molecular geometry, disrupting planarity and altering standard reactivity patterns—a feature exploited in the synthesis of sterically congested pharmaceuticals.
Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9][10][11][12][13]
The molecule is defined by the presence of three contiguous substituents on the benzene ring. The steric repulsion between the bulky nitro group at position 2 and the acetyl group at position 1 forces the carbonyl out of the aromatic plane, reducing conjugation and affecting the melting point.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| IUPAC Name | 1-(3-Chloro-2-nitrophenyl)ethanone | |
| CAS Registry Number | 7137-38-4 | Specific to this isomer |
| Molecular Formula | C₈H₆ClNO₃ | |
| Molecular Weight | 199.59 g/mol | |
| Appearance | Yellowish oil or low-melting solid | Lower MP than isomers due to steric twist |
| Boiling Point | ~280°C (Predicted) | Decomposes at high temp |
| Solubility | Soluble in DCM, EtOAc, Chloroform | Insoluble in water |
| Electronic Character | Highly electron-deficient ring | Activated for nucleophilic attack |
Structural Analysis[1]
-
Steric Inhibition of Resonance: The nitro group at C2 prevents the acetyl group at C1 from achieving coplanarity with the benzene ring.[1] This reduces the resonance deactivation of the ring by the carbonyl, making the C3-chlorine bond slightly less labile than in less hindered isomers, yet the ring remains highly activated for reduction.
-
1,2,3-Substitution Pattern: This specific arrangement allows for "domino" reactions where the nitro group is reduced to an amine, which then cyclizes onto the ketone (to form quinolines) or facilitates indole formation via the Bartoli reaction.
Synthetic Methodologies
Direct nitration of 3-chloroacetophenone is not recommended as a primary synthetic route because the directing effects favor the 6-position (less hindered), yielding 1-(5-chloro-2-nitrophenyl)ethanone as the major product.[1]
To ensure regiochemical purity, a "bottom-up" approach starting from 2-chloro-3-nitrobenzoic acid is the industry standard.[1]
Protocol A: Regiospecific Synthesis via Acid Chloride (Recommended)
This method avoids isomer separation issues by fixing the substitution pattern early in the synthesis.[1]
Reaction Scheme:
-
Activation: Conversion of 2-chloro-3-nitrobenzoic acid to the acid chloride.
-
Alkylation: Selective addition of a methyl group using a mild organometallic reagent (Gilman reagent or Dimethylcadmium) to prevent over-addition to the alcohol.[1]
Figure 1: Regiospecific synthesis pathway ensuring the correct 1,2,3-isomer structure.
Detailed Protocol
-
Acid Chloride Formation:
-
Organometallic Coupling (Gilman):
-
Prepare Lithium Dimethylcuprate (
) in situ by adding 2 equiv. of MeLi to CuI in THF at -78°C.[1] -
Slowly add the acid chloride (dissolved in THF) to the cuprate solution at -78°C.
-
Critical Step: Maintain temperature below -60°C to prevent over-alkylation to the tertiary alcohol.[1]
-
Quench with aqueous
, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).
-
Reactivity & Applications
The unique value of 1-(3-Chloro-2-nitrophenyl)ethanone lies in its ability to undergo cyclization reactions to form heterocycles.[1]
A. Bartoli Indole Synthesis
This compound is a prime substrate for the Bartoli reaction due to the ortho-nitro group.[1] Reaction with vinyl Grignard reagents yields 7-chloro-substituted indoles, which are difficult to synthesize via Fischer indole synthesis.[1]
-
Mechanism: Attack of vinyl Grignard on the nitro group
cyclization reduction.[1] -
Product: 7-Chloro-2-methylindole (if propenyl Grignard is used) or 7-chloroindole derivatives.[1]
B. Reductive Cyclization to Quinolines
Reduction of the nitro group to an amine (
-
Reagent:
or . -
Pathway: Nitro
Amine Condensation with ketone Dehydration Quinoline core.[1]
C. Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 3 is activated by the ortho-nitro group (and to a lesser extent by the meta-acetyl). While less reactive than a para-nitro halide, it can still undergo displacement with strong nucleophiles (e.g., thiols, amines) under forcing conditions, allowing for late-stage diversification.
Safety & Handling (SDS Summary)
As a nitroaromatic compound, standard safety protocols must be rigorously enforced.[1]
-
Hazards:
-
Handling:
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 7137-38-4. Retrieved March 5, 2026, from [Link]
